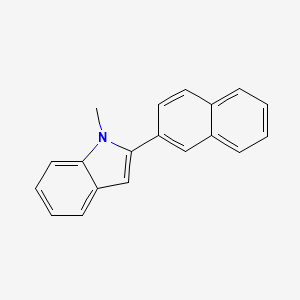
1-methyl-2-(naphthalen-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(naphthalen-2-yl)-1H-indole is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including 1-methyl-2-(naphthalen-2-yl)-1H-indole, as anticancer agents. Research conducted on various cancer cell lines, such as HCT-116 (colon cancer), has shown that these compounds exhibit notable growth inhibition.
Case Study: Anticancer Screening
A study published in Scientific Reports synthesized several indole derivatives and tested their efficacy against different cancer types. The results indicated that modifications to the indole structure significantly enhanced their anticancer properties. The synthesized compounds displayed effective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 15.6 | |
| Compound A | MCF-7 (Breast) | 12.3 | |
| Compound B | A549 (Lung) | 20.5 |
Neuroprotective Effects
Indole compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection
Research indicated that derivatives of this compound exhibited significant neuroprotective effects in animal models. The treatment led to improved cognitive function and reduced neuroinflammation markers compared to control groups, highlighting the compound's potential for treating neurodegenerative disorders.
Antioxidant Properties
The antioxidant capacity of indole derivatives has also been a focal point of research. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study: Antioxidant Evaluation
A study assessed the antioxidant activity of various indole derivatives, including those similar to this compound. The findings demonstrated that these compounds effectively inhibited lipid peroxidation and exhibited strong radical scavenging abilities .
Table 2: Antioxidant Activity of Indole Derivatives
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents against various pathogens.
Case Study: Antimicrobial Screening
A study reported that compounds similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 | |
| Compound E | S. aureus | 16 | |
| Compound F | Pseudomonas aeruginosa | 64 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step processes which can be optimized for yield and purity.
Synthesis Overview
The synthesis often utilizes methodologies such as Friedel-Crafts reactions or condensation reactions with various aldehydes and amines, yielding high purity products suitable for biological testing .
Table 4: Synthesis Conditions for Indole Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Addition | TMSOTf, THF, -78 °C | 82 |
| Condensation Reaction | Reflux in acetonitrile | 33 |
Propriétés
Formule moléculaire |
C19H15N |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
1-methyl-2-naphthalen-2-ylindole |
InChI |
InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3 |
Clé InChI |
XZUDJVTVBWAWIV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














